molecular formula C14H16FNO2 B2563000 N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide CAS No. 2411315-05-2

N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide

Cat. No.: B2563000
CAS No.: 2411315-05-2
M. Wt: 249.285
InChI Key: OTRIQVDJSHYNNK-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide is an organic compound characterized by the presence of an ethyl group, a fluoro-methoxyphenyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzyl chloride and N-ethylbut-2-ynamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding affinity and specificity, while the but-2-ynamide moiety may participate in covalent interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-[(3-chloro-4-methoxyphenyl)methyl]but-2-ynamide
  • N-Ethyl-N-[(3-fluoro-4-hydroxyphenyl)methyl]but-2-ynamide
  • N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-ynamide

Uniqueness

N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the but-2-ynamide moiety also distinguishes it from other similar compounds, potentially offering different pharmacological or industrial properties.

Properties

IUPAC Name

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-4-6-14(17)16(5-2)10-11-7-8-13(18-3)12(15)9-11/h7-9H,5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRIQVDJSHYNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)OC)F)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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